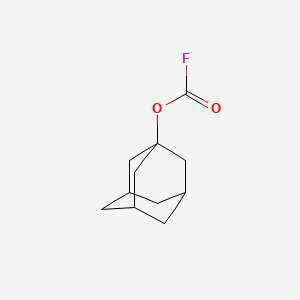
1-Adamantyl fluoroformate
Vue d'ensemble
Description
Synthesis Analysis
1-Adamantyl fluoroformate is prepared from 1-adamantol and fluorophosgene, resulting in a crystalline and stable fluoroformate. This reagent is notably reactive for acylation of the imidazol function of histidine and histidyl-peptides, producing 1-adamantyloxycarbonyl derivatives in consistently high yields (Moroder, Wackerle, & Wünsch, 1976).
Molecular Structure Analysis
The molecular structure and reorientational dynamics of related adamantane derivatives, such as 1-fluoro-adamantane, have been studied, revealing polymorphism and dynamics in the crystalline state. These studies are crucial for understanding the structural behavior and reactivity of 1-adamantyl fluoroformate (Ben Hassine et al., 2016).
Chemical Reactions and Properties
1-Adamantyl fluoroformate reacts with substituted pyridines in methanol, following a concerted displacement mechanism. The activation parameters and Hammett reaction constants suggest specific reactivity patterns, contributing to the understanding of its chemical behavior (Park et al., 1999).
Physical Properties Analysis
The solvolysis of 1-adamantyl fluoroformate in hydroxylic solvents under various pressures has been studied, revealing insights into the solvation dynamics and the effect of pressure on reaction rates. Such studies help elucidate the physical properties of 1-adamantyl fluoroformate and its behavior under different conditions (Burm, Kevill, & Chul, 1993).
Safety And Hazards
1-Adamantyl fluoroformate is classified as a combustible, corrosive hazardous material . It has a flash point of 190.4 °F (88 °C) in a closed cup . Proper safety measures should be taken while handling this chemical, including the use of personal protective equipment like dust masks, eyeshields, and gloves .
Propriétés
IUPAC Name |
1-adamantyl carbonofluoridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLZKVOKOVFGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211128 | |
| Record name | 1-Adamantyl fluoroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystalline solid; mp = 30-32 deg C; [Aldrich MSDS] | |
| Record name | 1-Adamantyl fluoroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10035 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Adamantyl fluoroformate | |
CAS RN |
62087-82-5 | |
| Record name | 1-Adamantyl fluoroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62087-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Adamantyl fluoroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062087825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Adamantyl fluoroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tricyclo(3,3,1,1',3,7)decan-1-yl) fluoroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-adamantyl fluoroformate particularly useful in peptide chemistry?
A: 1-Adamantyl fluoroformate exhibits high reactivity towards amino acids, enabling the efficient formation of 1-adamantyloxycarbonyl amino acid derivatives in consistently high yields. [] This characteristic makes it a valuable reagent for introducing protecting groups during peptide synthesis. Furthermore, it demonstrates excellent selectivity for the imidazole function of histidine and histidyl-peptides, making it ideal for targeted modifications in complex peptide sequences. []
Q2: What insights can be gained from studying the kinetics of 1-adamantyl fluoroformate solvolysis under high pressure?
A: High-pressure kinetic studies provide valuable information about the activation parameters of the solvolysis reaction, including activation volume (ΔV≠o) and activation entropy (ΔS≠). [, ] Notably, both these values are negative for 1-adamantyl fluoroformate solvolysis. [, ] The negative activation volume suggests a significant volume decrease during the formation of the transition state, consistent with increased solvation of the developing charge. [] The negative activation entropy indicates a more ordered transition state compared to the reactants, which could be attributed to electrostriction effects of the solvent molecules around the polar transition state. []
Q3: How does 1-adamantyl fluoroformate react with pyridines, and what does this reveal about the reaction mechanism?
A: Kinetic studies investigating the reaction of 1-adamantyl fluoroformate with substituted pyridines in methanol reveal a concerted displacement mechanism. [] This conclusion is supported by the large negative activation entropy and small positive activation enthalpy values observed. [] Further, the reaction exhibits a large negative Hammett reaction constant (ρ = -4.15) and a Bronsted coefficient (β) of 0.63, indicating significant sensitivity to the electronic nature of the pyridine substituent and a strong dependence on the basicity of the nucleophile, respectively. [] These findings collectively support a concerted displacement mechanism, where bond formation and bond breaking occur simultaneously.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



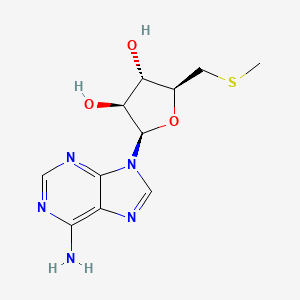
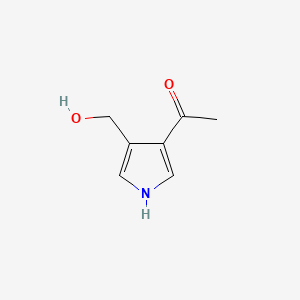
![[1S-(1alpha,4alpha,7alpha)]-1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-4,7-methanoazulene](/img/structure/B1201792.png)


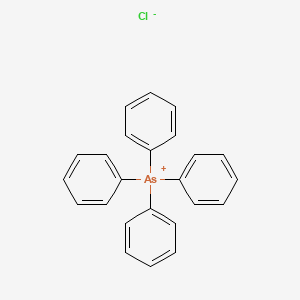

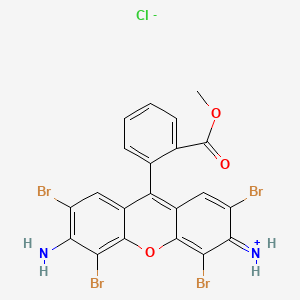

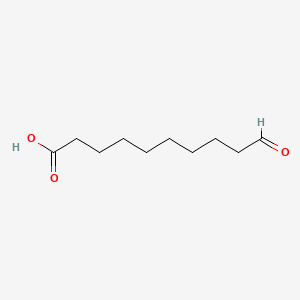
![(1S,2S,6S,11S,14S,15R,18R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1201806.png)
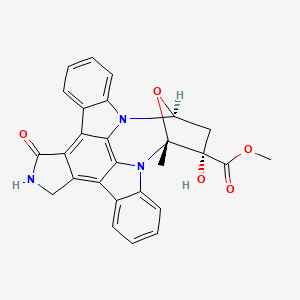
![Manganese, [5,10,15,20-tetraphenylporphinato(2-)]-](/img/structure/B1201809.png)
